molecular formula C7H16N2O B111885 2-Amino-N-butyl-DL-propanamide CAS No. 142923-47-5

2-Amino-N-butyl-DL-propanamide

Cat. No.: B111885
CAS No.: 142923-47-5
M. Wt: 144.21 g/mol
InChI Key: XXYQJGUBGFEJMV-UHFFFAOYSA-N
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Description

2-Amino-N-butyl-DL-propanamide (CAS No. 142923-47-5) is a biochemical intermediate with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . It is classified under the "Highly Purified" grade and is available in pack sizes of 100 mg and 250 mg, primarily used in synthetic drug development and biochemical research . The compound features a racemic (DL) configuration, with a propanamide backbone substituted by a butyl group at the nitrogen atom and an amino group at the second carbon position. This structural arrangement contributes to its role as a versatile intermediate in organic synthesis and pharmaceutical applications .

Preparation Methods

Nitrile Hydrolysis and Subsequent Amidation

Synthesis of 2-Aminobutyronitrile Intermediate

The foundational step involves condensing aldehydes with cyanide sources. For example, Blausure (sodium cyanide) , ammonia , and n-butyraldehyde react at 0–50°C under atmospheric or pressurized conditions to yield 2-aminobutyronitrile . Critical parameters include:

  • Molar ratio : Sodium cyanide : n-butyraldehyde = 1.05–1.4 : 1 .

  • Ammonia excess : ≥2× molar excess relative to aldehyde ensures complete conversion .

This step avoids hazardous waste (e.g., no abraum salts) and achieves >95% intermediate purity .

Hydrolysis to 2-Amino-N-butylpropanamide

The nitrile intermediate undergoes alkaline hydrolysis in dichloromethane or dichloroethane using sodium hydroxide (0.15–0.25 M) and quaternary ammonium catalysts (e.g., benzyltriethylammonium chloride) . Key conditions:

  • Temperature : 0–30°C to prevent racemization.

  • Catalyst loading : 5–10 mol% relative to nitrile .

Post-hydrolysis, acidification (pH 7–8) with HCl or H₂SO₄ isolates the amide. This method yields 85–97.7% purity with minimal by-products (e.g., <3% unreacted nitrile) .

Reductive Amination of Nitro Precursors

Formylation of 1-Nitropropane

Analogous to the synthesis of 2-amino-n-butanol , 1-nitropropane reacts with formaldehyde in aqueous media using triethylamine (0.01–0.03 eq) or quaternary ammonium hydroxides (0.005–0.01 eq) as phase-transfer catalysts . Key improvements:

  • Solvent-free conditions : Eliminates organic solvents, reducing costs.

  • By-product suppression : Phase-transfer agents prevent 2-nitro-2-ethylpropane-1,3-diol formation .

The reaction produces 2-nitro-n-butanol in 90% yield after 48 hours at 30–35°C .

Hydrogenation to 2-Amino-N-butylpropanamide

Reductive hydrogenation of 2-nitro-n-butanol employs methanol as the solvent and Pd-Pt/C catalysts (8% Pd, 2% Pt) . Optimal conditions:

  • Pressure : 8–12 bar H₂/N₂ (85:15).

  • Temperature : 50–55°C.

  • Catalyst loading : 0.8–5 wt% relative to nitrobutanol .

Three successive hydrogenations achieve 74% overall yield with 95% purity . Impurities include 2-methyl-2-amino-n-propanol (<2%) .

Phase Transfer-Catalyzed Condensation

Direct Amide Bond Formation

Inspired by peptide nucleic acid synthesis , this method couples 2-aminopropanoic acid with n-butylamine using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and NEt₃ in DMF . Steps include:

  • Activation of the carboxyl group with TBTU.

  • Nucleophilic attack by n-butylamine at room temperature (24 hours) .

This route achieves >90% conversion but requires chromatographic purification to remove unreacted amine .

Comparative Analysis of Methods

Parameter Nitrile Hydrolysis Reductive Amination Phase Transfer
Yield85–97.7%74%>90%
Purity95–97.7%95%85–90%
By-products<3% nitrile2% methylated derivativesUnreacted amine
Reaction Time24–48 hours48–72 hours24 hours
ScalabilityIndustrialPilot-scaleLab-scale

Challenges and Optimization Strategies

By-Product Management

  • Methylated impurities : Mitigated via fractional distillation under vacuum (5–15 Torr) .

  • Racemization : Controlled by low-temperature hydrolysis (0–30°C) .

Catalyst Recycling

Pd-Pt/C catalysts retain activity for three cycles with <5% yield drop .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-butyl-DL-propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The carbonyl group in the amide can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce substituents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

2-Amino-N-butyl-DL-propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-butyl-DL-propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, influencing molecular recognition and binding. The exact pathways and molecular targets vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-Amino-N-butyl-DL-propanamide and its analogs.

Table 1: Comparative Data for this compound and Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
This compound 142923-47-5 C₇H₁₆N₂O 144.21 96% Racemic DL configuration, butyl-substituted propanamide
2-Amino-N-butylacetamide 5619-34-1 C₆H₁₂N₂O 128.17 95% Shorter acetamide chain (C₂ backbone)
2-Amino-N-butyl-2-phenylacetamide 105394-73-8 C₁₂H₁₆N₂O 204.27 95% Phenyl group at C₂, increased hydrophobicity
(2S)-2-Aminobutyramide 7324-11-0 C₄H₁₀N₂O 102.14 98% S-enantiomer, smaller butyramide structure
D-2-Aminobutyric acid 2623-91-8 C₄H₉NO₂ 103.12 98% Carboxylic acid group (non-amide)
2-Butyrylaminopropionic acid 59875-04-6 C₇H₁₃NO₃ 159.18 N/A Carboxylic acid substituent (vs. amide)

Key Comparisons:

Chain Length and Functional Groups: 2-Amino-N-butylacetamide (C₆H₁₂N₂O) has a shorter carbon backbone compared to the target compound, reducing its molecular weight by ~16 g/mol . This shorter chain may influence solubility and reactivity in synthetic pathways. 2-Amino-N-butyl-2-phenylacetamide incorporates a phenyl group, significantly increasing its molecular weight (204.27 g/mol) and hydrophobicity, which could limit aqueous solubility but enhance binding affinity in hydrophobic environments .

Stereochemistry: (2S)-2-Aminobutyramide is a chiral S-enantiomer, contrasting with the racemic DL form of the target compound. Enantiopure compounds often exhibit distinct biological activities, making this analog relevant for targeted drug design .

Functional Group Substitutions: D-2-Aminobutyric acid and 2-Butyrylaminopropionic acid replace the amide group with carboxylic acid moieties.

Purity and Applications: While this compound (96% purity) is optimized for biochemical synthesis, analogs like (2S)-2-Aminobutyramide (98% purity) may prioritize enantiomeric purity for stereospecific reactions .

Research Implications

  • Solubility and Reactivity: The butyl and phenyl substituents in analogs like 2-Amino-N-butyl-2-phenylacetamide may enhance lipid membrane permeability, favoring central nervous system drug candidates .
  • Biological Specificity: Enantiopure analogs such as (2S)-2-Aminobutyramide could reduce off-target effects in therapeutic applications compared to racemic mixtures .
  • Synthetic Versatility: Carboxylic acid derivatives (e.g., 2-Butyrylaminopropionic acid) are more suited for conjugation reactions in peptide synthesis, whereas amide-based compounds like the target molecule are pivotal in protease-resistant drug design .

Biological Activity

2-Amino-N-butyl-DL-propanamide, an organic compound classified as an amide, possesses a unique structure that includes an amino group and a butyl group attached to the nitrogen atom of the propanamide backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Chemical Formula : C5_5H12_12N2_2O
  • Molecular Weight : 116.16 g/mol
  • CAS Number : 142923-47-5

Biological Activity Overview

This compound has been identified as a precursor in the synthesis of biologically active compounds. Its structural similarity to various bioactive molecules suggests potential therapeutic applications, particularly in drug development.

The biological activity of this compound is believed to be mediated through its interaction with enzymes and receptors in biological systems. The amino group can form hydrogen bonds with target molecules, influencing their activity. This mechanism may lead to modulation of enzymatic functions or receptor activities, which is crucial for its potential therapeutic effects.

Therapeutic Applications

Research has indicated that this compound may have applications in:

  • Cancer Research : Studies suggest that compounds similar to this compound exhibit anti-cancer properties by inducing apoptosis in cancer cells.
  • Pharmaceutical Development : Its role as a building block for synthesizing more complex organic molecules positions it as a valuable compound in drug discovery.

Case Studies

  • Anticancer Activity : A study investigated the effects of amide derivatives on various cancer cell lines. Results indicated that certain derivatives, including those based on this compound, showed significant cytotoxicity against breast and colon cancer cells.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar amides. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
2-Amino-N-methylpropanamideMethyl group instead of butylModerate anti-inflammatory properties
2-Amino-N-ethylpropanamideEthyl group instead of butylLower cytotoxicity compared to butyl
2-Amino-N-propylpropanamidePropyl group instead of butylSimilar anticancer activity

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Amidation : Involves the reaction of butylamine with propanoic acid under dehydrating conditions, often using DCC as a catalyst.
  • Reductive Amination : This method utilizes butylamine and a propanal derivative in the presence of sodium cyanoborohydride.
  • Acylation of Amines : Acylation with propanoyl chloride in the presence of a base like triethylamine is another effective route.

Safety and Toxicological Data

While specific toxicological data on this compound is limited, general safety protocols for handling amides should be followed. Potential hazards include skin irritation and respiratory issues upon inhalation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-N-butyl-DL-propanamide to achieve high yield and purity?

  • Methodological Approach :

  • Coupling Reagents : Use carbodiimide-based reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for amide bond formation, as demonstrated in analogous amide syntheses .
  • Purification : Employ reverse-phase HPLC or column chromatography (e.g., silica gel with gradients of acetonitrile/water) to isolate the compound. Monitor progress via TLC (thin-layer chromatography) using ninhydrin staining for amino group detection .
  • Yield Enhancement : Optimize reaction temperature (e.g., 0–25°C), stoichiometry of reactants, and pH control (e.g., buffered conditions for amine activation) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Approach :

  • Structural Confirmation : Use 1^1H and 13^{13}C NMR to verify the presence of the butyl chain, propanamide backbone, and amino group. Compare chemical shifts with structurally related compounds (e.g., 2-picolylamine derivatives) .
  • Purity Assessment : Employ HPLC with UV detection (210–254 nm) or mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition profiles under controlled heating rates .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in DL mixtures of this compound during analysis?

  • Methodological Approach :

  • Chiral Separation : Utilize chiral stationary phases (e.g., cellulose- or amylose-based columns) in HPLC to resolve enantiomers. Pre-derivatization with chiral agents (e.g., Marfey’s reagent) may enhance resolution .
  • Circular Dichroism (CD) : Compare CD spectra of the racemic mixture with isolated enantiomers to confirm stereochemical assignments .
  • Crystallography : Attempt single-crystal X-ray diffraction of resolved enantiomers to unambiguously determine absolute configuration .

Q. How should researchers address discrepancies in bioactivity data across studies involving this compound?

  • Methodological Approach :

  • Standardized Assays : Replicate experiments using validated protocols (e.g., DPPH radical scavenging for antioxidant activity) to minimize variability in bioactivity measurements .
  • Control Variables : Document solvent systems (e.g., DMSO vs. aqueous buffers), pH, and temperature, as these can alter compound solubility and reactivity .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers and assess reproducibility across biological replicates .

Q. What strategies mitigate conflicting spectral data when characterizing degradation products of this compound?

  • Methodological Approach :

  • Multi-Technique Cross-Validation : Combine LC-MS, FTIR, and NMR to identify degradation byproducts. For example, LC-MS can detect low-abundance fragments, while FTIR confirms functional group changes .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, oxidation) and track degradation pathways via time-resolved spectral analysis .
  • Reference Libraries : Compare spectral data with databases of known degradation products from structurally similar amides .

Properties

IUPAC Name

2-amino-N-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6(2)8/h6H,3-5,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYQJGUBGFEJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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